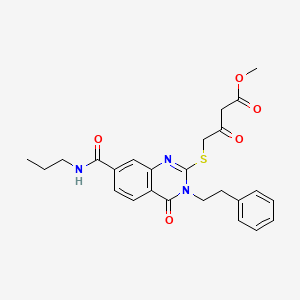

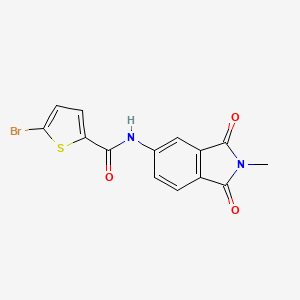

![molecular formula C17H14O4S2 B2482481 1-[(苯磺酰)亚砜基]-2-甲氧基萘 CAS No. 1296346-83-2](/img/structure/B2482481.png)

1-[(苯磺酰)亚砜基]-2-甲氧基萘

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a sulfone, which is an organic compound containing the functional group R-SO2-R’. Sulfones are used in organic synthesis due to their ability to act as solvents and reagents .

Synthesis Analysis

Sulfones can be synthesized through various methods. One common method involves the condensation of sulfenyl, sulfinyl, and sulfonyl chlorides with amines . Another method involves the use of phosphorus pentachloride or phosphorus oxychloride .Chemical Reactions Analysis

Sulfones can participate in various chemical reactions. For instance, they can undergo desulfitative functionalizations, enabling catalytic C–C and C–X bond construction .Physical And Chemical Properties Analysis

The physical and chemical properties of sulfones can vary. For instance, benzenesulfonyl chloride, a type of sulfone, is a colorless liquid that reacts with compounds containing reactive N-H and O-H bonds .科学研究应用

Catalytic Desulfitative Functionalizations

Benzenesulfinyl chloride has been extensively explored in organic synthesis. Notably, it can participate in Pd-catalyzed Suzuki–Miyaura type reactions, leading to the construction of C–C bonds. Recent advances in catalytic desulfitative functionalizations have highlighted sulfone derivatives (including benzenesulfinyl chloride) as valuable substrates for C–C and C–X bond formation. Mechanistic insights play a crucial role in understanding these transformations .

Sulfonamide Synthesis

By reacting benzenesulfinyl chloride with amines, researchers can efficiently prepare sulfonamides. These compounds find applications in medicinal chemistry and materials science. Sulfonamides exhibit diverse biological activities and are essential components of various drugs .

Sulfonate Ester Formation

Benzenesulfinyl chloride reacts with alcohols to yield sulfonate esters. These esters are valuable intermediates in organic synthesis, often serving as protecting groups or precursors for further functionalization. Their stability and reactivity make them useful building blocks .

HPLC Derivatization

In analytical chemistry, benzenesulfinyl chloride acts as a derivatization reagent. Researchers use it to determine various amines in wastewater at sub-ppb levels by gas chromatography-mass spectrometry .

Synthesis of Imidazole-Containing Compounds

Imidazole derivatives play essential roles in pharmaceuticals and bioactive molecules. Benzenesulfinyl chloride can be employed in the synthesis of imidazole-containing compounds, expanding the toolbox for drug discovery and development .

Dimeric Neomycin Conjugate Synthesis

This compound has been utilized in the synthesis of a dimeric neomycin-neomycin conjugate with a flexible linker. Such conjugates may find applications in drug delivery or as potential therapeutic agents .

作用机制

Target of Action

The primary targets of 1-[(Benzenesulfonyl)sulfinyl]-2-methoxynaphthalene are likely to be proteins or enzymes that contain reactive N-H and O-H bonds . Sulfonyl fluorides, which are structurally similar to the compound , are known to act as electrophilic warheads, interacting with a variety of biological targets .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution . This involves the exchange of a leaving group (in this case, the sulfinyl group) with a nucleophile, which could be a protein or enzyme within the cell . This interaction can lead to changes in the structure and function of the target, potentially altering its activity.

Biochemical Pathways

Sulfones, a class of compounds to which it belongs, have been shown to participate in pd-catalysed suzuki–miyaura type reactions . These reactions are involved in catalytic C–C and C–X bond construction, which are fundamental processes in organic synthesis .

Pharmacokinetics

It’s worth noting that similar compounds, such as benzenesulfonyl chloride, are known to react with compounds containing reactive n-h and o-h bonds . This suggests that the compound may be metabolized through reactions with these types of bonds in the body.

Result of Action

The molecular and cellular effects of 1-[(Benzenesulfonyl)sulfinyl]-2-methoxynaphthalene’s action would depend on the specific targets it interacts with. Given its potential to act as an electrophile, it could lead to modifications of proteins or enzymes, potentially altering their function . This could have a range of downstream effects, depending on the roles of the modified targets within the cell.

安全和危害

未来方向

属性

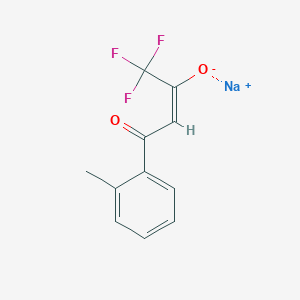

IUPAC Name |

1-(benzenesulfonylsulfinyl)-2-methoxynaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4S2/c1-21-16-12-11-13-7-5-6-10-15(13)17(16)22(18)23(19,20)14-8-3-2-4-9-14/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLCOTGFJHYPRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)S(=O)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

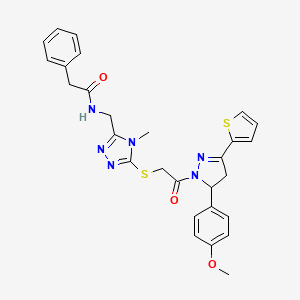

![7-(4-Methoxyphenyl)-2-(1-pyrrolyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2482401.png)

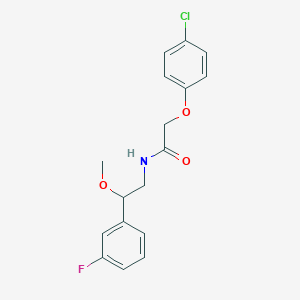

![4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2482403.png)

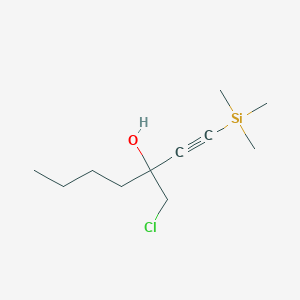

![(E)-N-benzyl-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2482409.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2482410.png)

![1-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2482421.png)